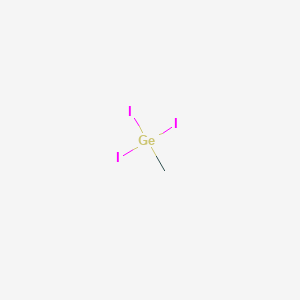
triiodo(methyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
triiodo(methyl)germane (chemical formula: CH3GeI3) is an organogermanium compound It is a derivative of germane (GeH4) where three iodine atoms replace three hydrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
triiodo(methyl)germane can be synthesized through the halogenation of methylgermane. The process typically involves the reaction of methylgermane with iodine in the presence of a catalyst or under specific conditions to ensure the substitution of hydrogen atoms with iodine atoms.
Industrial Production Methods
Industrial production of germane, triiodomethyl- often involves the electrochemical reduction of germanate anions in alkaline solutions. This method has been shown to achieve a current efficiency of 40-45% . The use of specific cathodes, such as tin or cadmium, can enhance the yield of germane.
Análisis De Reacciones Químicas
Types of Reactions
triiodo(methyl)germane undergoes various chemical reactions, including:
Halogenation: The substitution of hydrogen atoms with halogen atoms.
Nucleophilic Substitution: The replacement of an iodine atom with a nucleophile.
Oxidation and Reduction: Changes in the oxidation state of germanium.
Common Reagents and Conditions
Common reagents used in reactions with germane, triiodomethyl- include iodine, sodium hydroxide, and various nucleophiles. The conditions for these reactions often involve specific temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from reactions involving germane, triiodomethyl- depend on the specific reagents and conditions used. For example, the reaction with sodium hydroxide can lead to the formation of triiodomethane (iodoform) and other germanium-containing compounds .
Aplicaciones Científicas De Investigación
triiodo(methyl)germane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other germanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of germane, triiodomethyl- involves its interaction with molecular targets and pathways within cells. It has been observed that germanium compounds can participate in oxidative reactions, primarily with hydrogen peroxide, without generating harmful reactive oxygen species . This property makes it a valuable compound in various applications, including its potential use in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Triiodomethane (Iodoform): A similar compound with the formula CHI3, known for its antiseptic properties.
Methylgermane: The precursor to germane, triiodomethyl-, with the formula CH3GeH3.
Germanium Tetrachloride: Another germanium compound used in the production of semiconductors.
Uniqueness
triiodo(methyl)germane is unique due to its specific substitution pattern and the presence of germanium. This combination of elements and structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
1111-91-7 |
|---|---|
Fórmula molecular |
CH3GeI3 |
Peso molecular |
468.38 g/mol |
Nombre IUPAC |
triiodo(methyl)germane |
InChI |
InChI=1S/CH3GeI3/c1-2(3,4)5/h1H3 |
Clave InChI |
ZDTUKPVLYIZWDN-UHFFFAOYSA-N |
SMILES |
C[Ge](I)(I)I |
SMILES canónico |
C[Ge](I)(I)I |
Key on ui other cas no. |
1111-91-7 |
Sinónimos |
Triiodo(methyl)germane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















